1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one
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Overview
Description
The compound "1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one" is a chemical structure that is part of a broader class of compounds featuring a piperidine ring, which is a six-membered heterocycle with one nitrogen atom, and a phenyl group with a hydroxy substituent. This structure is of interest due to its potential pharmacological properties, as evidenced by related compounds that have been synthesized and evaluated for various biological activities, such as antiallergy and antipsychotic effects .
Synthesis Analysis
The synthesis of related compounds often involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a novel quinolinone derivative with a piperidine moiety . This
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on nucleophilic aromatic substitution reactions involving piperidine showcases the chemical versatility and potential applications of related compounds in synthetic chemistry. The study by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution of the nitro-group, highlighting the reaction's mechanistic aspects and its applications in developing complex organic molecules (Pietra & Vitali, 1972).
DNA Binding and Photoprotection
The review on Hoechst 33258 and its analogs by Issar and Kakkar (2013) delves into the significance of phenylpiperidine derivatives in binding to the minor groove of double-stranded B-DNA. This interaction is crucial for understanding the molecular basis of DNA recognition and offers a pathway for the design of novel therapeutic agents targeting DNA (Issar & Kakkar, 2013).
Pharmacological Research
The exploration of arylcycloalkylamines, such as phenylpiperidines, provides insights into the development of antipsychotic agents. Sikazwe et al. (2009) discuss the role of arylalkyl substituents in enhancing the potency and selectivity of these compounds for D2-like receptors, highlighting the compound's relevance in neuropsychiatric disorder treatments (Sikazwe et al., 2009).
Chemical Inhibitors and Enzyme Studies
Khojasteh et al. (2011) review the selectivity of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, offering crucial insights into drug metabolism and potential drug-drug interactions. This research has significant implications for pharmacokinetics and the development of safer therapeutic compounds (Khojasteh et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-8-6-12(7-9-14)11-2-4-13(16)5-3-11/h2-5,12,16H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTERMDVDUAUGDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598552 |
Source
|
Record name | 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one | |
CAS RN |
149354-13-2 |
Source
|
Record name | 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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